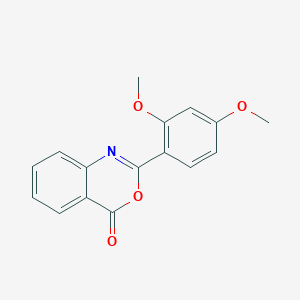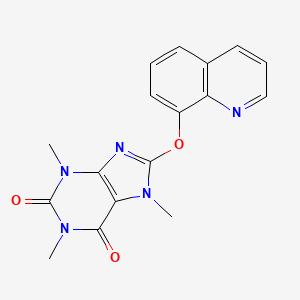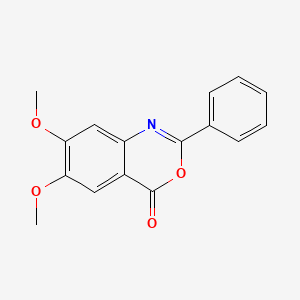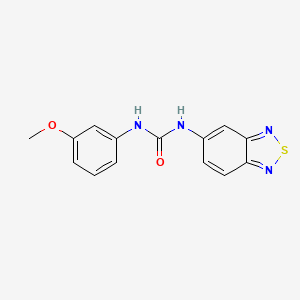
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs). Sunitinib works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
Mechanism of Action
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These receptors are involved in tumor growth, angiogenesis, and metastasis. By inhibiting their activity, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide blocks the signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels. It also inhibits tumor cell proliferation and survival by blocking the activity of PDGFR and KIT, which are involved in tumor growth and survival. 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to induce tumor cell apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide also has some limitations for lab experiments. It is a potent inhibitor of several receptor tyrosine kinases, which can make it difficult to interpret the results of experiments that involve these receptors. It can also have off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide. One direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, future studies could focus on developing new and more potent tyrosine kinase inhibitors based on the structure of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
Synthesis Methods
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide is synthesized by a multistep process that involves the reaction of 4-chloro-N-(2-pyridinyl)-2-butynamide with isobutylamine to form 4-isobutoxy-N-(2-pyridinyl)-2-butynamide. This intermediate is then reacted with 4-methyl-2-aminopyridine to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)-2-butynamide. Finally, this compound is reacted with benzoyl chloride to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
Scientific Research Applications
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. In preclinical studies, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit tumor growth and angiogenesis, and to induce tumor cell apoptosis. In clinical trials, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve progression-free survival and overall survival in patients with advanced renal cell carcinoma and gastrointestinal stromal tumor.
properties
IUPAC Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-15-6-4-14(5-7-15)17(20)19-16-10-13(3)8-9-18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSAQVSMAUFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)



![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)
